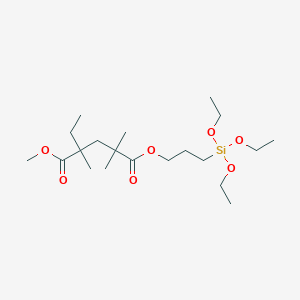
1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate is a complex organic compound that features both ester and silane functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate typically involves a multi-step process. One common route includes the esterification of 2-ethyl-2,4,4-trimethylpentanedioic acid with methanol to form the corresponding methyl ester. This intermediate is then reacted with 3-(triethoxysilyl)propylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反应分析
Types of Reactions
1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate can undergo various chemical reactions, including:
Hydrolysis: The silane group can be hydrolyzed to form silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and a catalyst such as an acid or base.
Condensation: Often catalyzed by acids or bases and may require heating.
Ester Hydrolysis: Can be carried out using acids (e.g., HCl) or bases (e.g., NaOH).
Major Products
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Ester Hydrolysis: 2-ethyl-2,4,4-trimethylpentanedioic acid and methanol.
科学研究应用
1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of hybrid organic-inorganic materials.
Nanotechnology: Employed in the functionalization of nanoparticles to enhance their stability and reactivity.
Organic Synthesis: Acts as a versatile building block for the synthesis of complex molecules.
Biomedical Applications: Potential use in drug delivery systems due to its ability to form stable bonds with various substrates.
作用机制
The mechanism of action of 1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate primarily involves its ability to form stable siloxane bonds through hydrolysis and condensation reactions. These reactions enable the compound to act as a cross-linking agent, enhancing the mechanical properties and stability of materials. The ester functionality allows for further chemical modifications, making it a versatile compound in various applications.
相似化合物的比较
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar in structure but lacks the ester functionality.
1-methyl-3-(3-(trimethoxysilyl)propyl)imidazolium chloride: Contains a silane group but has different functional groups.
Uniqueness
1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate is unique due to its combination of ester and silane functionalities, which allows it to participate in a wide range of chemical reactions and applications. This dual functionality makes it particularly valuable in the synthesis of hybrid materials and in applications requiring both organic and inorganic characteristics.
属性
分子式 |
C20H40O7Si |
|---|---|
分子量 |
420.6 g/mol |
IUPAC 名称 |
1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate |
InChI |
InChI=1S/C20H40O7Si/c1-9-20(7,18(22)23-8)16-19(5,6)17(21)24-14-13-15-28(25-10-2,26-11-3)27-12-4/h9-16H2,1-8H3 |
InChI 键 |
SYZWEMCMUVVYFU-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(CC(C)(C)C(=O)OCCC[Si](OCC)(OCC)OCC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


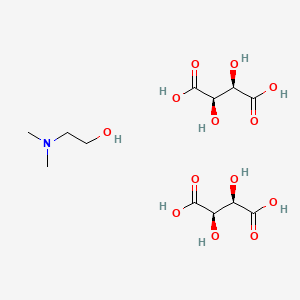
![2-(2,4-dichlorophenoxy)-N'-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14120846.png)
![3,6-Bis(dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14120847.png)
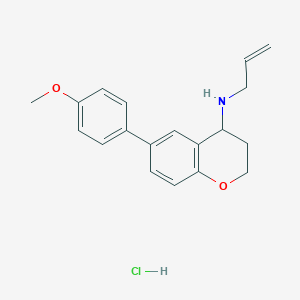

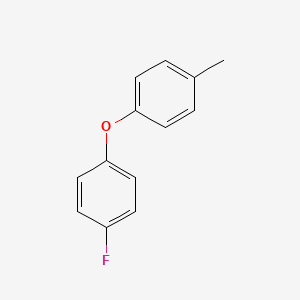
![Ethanone, 1-[3-[(4-methoxyphenyl)amino]phenyl]-](/img/structure/B14120861.png)
![(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B14120864.png)
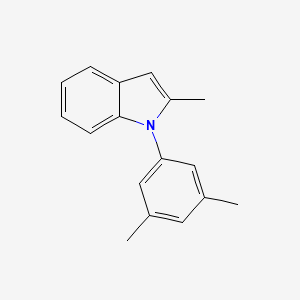
![2-(4-Fluorophenyl)benzo[b]thiophene](/img/structure/B14120880.png)
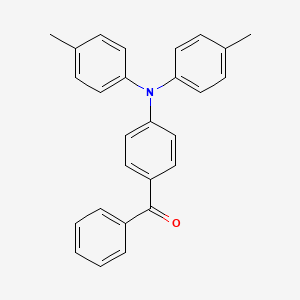
![4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide](/img/structure/B14120888.png)

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2R)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B14120905.png)
